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1.0 Introduction

Salivaricin B (SboB) is a type All lantibiotic, a class of ribosomally synthesized and post-
translationally modified peptides (RiPPs) with potent antimicrobial activity against various
Gram-positive pathogens.[1] Produced by the probiotic bacterium Streptococcus salivarius
K12, Salivaricin B contributes significantly to its ability to modulate oral microflora.[2][3] The
biosynthesis of this complex peptide is orchestrated by a dedicated gene cluster. Cloning the
complete Salivaricin B biosynthesis gene cluster is a critical step for several applications,
including:

e Heterologous Expression: Enabling the production of Salivaricin B in well-characterized,
food-grade hosts for scalable manufacturing.

» Bioengineering: Facilitating genetic modifications to the cluster to create novel lantibiotic
variants with enhanced stability, solubility, or antimicrobial spectra.

e Mechanistic Studies: Allowing for detailed investigation of the functions of individual
biosynthetic genes (e.g., modification enzymes, transporters, and immunity proteins).
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This document provides a detailed overview of the Salivaricin B gene cluster and a
comprehensive set of protocols for its amplification, cloning, and verification.

2.0 The Salivaricin B (SboB) Gene Cluster

In S. salivarius K12, the Salivaricin B biosynthesis gene cluster is located on a large, 190-kb
transmissible megaplasmid, often in close proximity to the Salivaricin A2 locus.[3][4] The cluster
consists of eight genes, designated sboA, sboM, sboT, sboF, sboE, sboG, sboK, and shoR,
which encode the structural peptide, modification machinery, transport, immunity, and
regulatory proteins.[4]

Genetic Organization of the Salivaricin B Cluster

The organization of the core genes within the cluster is essential for its function. The diagram
below illustrates the arrangement of these genes.
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Figure 1: Genetic organization of the Salivaricin B (sbo) gene cluster.

Components of the Salivaricin B Gene Cluster

The function of each gene within the cluster has been putatively assigned based on homology
to other lantibiotic systems.[4]
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Gene Name Size (amino acids) Putative Function
sboA 56 Salivaricin B precursor peptide
Lanthionine modification
sboM 933
enzyme
ABC transporter for peptide
sboT 693
export
sboF 303 Immunity protein
shoE 249 Immunity protein
sboG 242 Immunity protein
Sensor histidine kinase (Two-
sboK 439 )
component regulation)
Response regulator (Two-
sboR 232

component regulation)

Data sourced from Hyink et al.,

2007.[4]

3.0 Experimental Workflow Overview

Cloning a large biosynthetic gene cluster (~10 kb) requires a robust, multi-step strategy.

Modern molecular biology techniques such as long-range PCR and advanced assembly

methods (e.g., Gibson Assembly, TAR cloning) are recommended over traditional restriction-

ligation approaches.[5][6] The overall workflow is depicted below.
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Preparation

1. Isolate Megaplasmid DNA 2. Prepare Expression Vector
(from S. salivarius K12) (e.g., pAM401, linearized)

3. Long-Range PCR
(Amplify ~10 kb SalB Cluster)
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(Gibson Assembly or TAR)

Verififation
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(e.g., E. coli, L. lactis)

:
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(Colony PCR & Restriction Digest)

:

7. Confirm Sequence
(Sanger Sequencing)
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Figure 2: High-level workflow for cloning the Salivaricin B gene cluster.

4.0 Experimental Protocols

The following protocols provide detailed methodologies for the key experiments outlined in the
workflow.
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Protocol: Megaplasmid DNA Isolation from S.
salivarius K12

This protocol is adapted for isolating large plasmids from Gram-positive bacteria.

o Culture Growth: Inoculate a single colony of S. salivarius K12 into 50 mL of Brain Heart
Infusion (BHI) broth. Incubate at 37°C without agitation until late-log phase (OD600 = 0.8-
1.0).

e Cell Lysis:
o Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

o Resuspend the pellet in 2 mL of a lysozyme/mutanolysin solution (e.g., 10 mg/mL
lysozyme, 25 U/mL mutanolysin in TE buffer).

o Incubate for 1 hour at 37°C to weaken the cell wall.

o Plasmid Isolation: Proceed with a large-plasmid isolation kit (e.g., QIAGEN Large-Construct
Kit) following the manufacturer's instructions for low-copy plasmids. The key is gentle lysis to
avoid shearing the ~190 kb megaplasmid.

e Quantification: Quantify the isolated DNA using a NanoDrop spectrophotometer and assess
its integrity by running an aliquot on a 0.5% agarose gel. High molecular weight DNA should
remain in or near the well.

Protocol: Long-Range PCR Amplification of the SalB

Cluster

This protocol uses a high-fidelity polymerase designed for large amplicons.

o Primer Design: Design primers flanking the entire SalB gene cluster (~10 kb). Add 25-30 bp
overhangs to each primer that are homologous to the ends of the linearized destination
vector for assembly.

e PCR Reaction Setup (50 pL):
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[e]

Template DNA (Megaplasmid): 100-200 ng

(¢]

Forward Primer (10 uM): 2.5 uL

[¢]

Reverse Primer (10 pM): 2.5 uL

[¢]

High-Fidelity 2X PCR Master Mix (e.g., Phusion, Q5): 25 pL

[e]

Nuclease-Free Water: to 50 puL

e Thermocycling Conditions:

o Initial Denaturation: 98°C for 30 seconds

o 30-35 Cycles:
= Denaturation: 98°C for 10 seconds
» Annealing: 58-65°C (optimize based on primer Tm) for 20 seconds
» Extension: 72°C for 5-6 minutes (~30-60 seconds per kb)

o Final Extension: 72°C for 10 minutes

o Hold: 4°C

 Verification: Run 5 pL of the PCR product on a 0.8% agarose gel to confirm a band of the
expected size (~10 kb). Purify the remaining product using a PCR cleanup kit.

Protocol: Vector Assembly via Gibson Assembly
This method allows for the seamless fusion of the PCR product and the linearized vector.
¢ Reaction Setup:

o Linearized Vector (e.g., pAM401): 50-100 ng

o Purified SalB PCR Product: 3-fold molar excess over the vector
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o Gibson Assembly 2X Master Mix: 10 pL

o Nuclease-Free Water: to 20 pL

e |ncubation: Incubate the reaction at 50°C for 60 minutes.

e Transformation: Proceed immediately to transformation or store the assembled product at
-20°C.

Protocol: Transformation into a Host Strain

This protocol is for the electroporation of Lactococcus lactis, a common host for expressing
genes from Gram-positive bacteria. A similar protocol can be adapted for Streptococcus.[7]

o Prepare Competent Cells:
o Grow L. lactis in M17 broth supplemented with 0.5% glucose (GM17) to an OD600 of ~0.5.
o Incorporate 2% glycine into the growth medium to weaken the cell wall.

o Harvest cells, wash multiple times with ice-cold electroporation buffer (e.g., 0.5 M sucrose,
10% glycerol), and resuspend to a final volume of 1/100th of the original culture volume.

o Electroporation:
o Mix 40 pL of competent cells with 1-5 uL of the Gibson Assembly product.
o Transfer to a pre-chilled 0.2 cm electroporation cuvette.
o Pulse using an electroporator (e.g., 2.0-2.5 kV, 25 uF, 200 Q).

e Recovery and Plating:

o Immediately add 1 mL of recovery medium (e.g., GM17 with 0.5 M sucrose) and incubate
at 30°C for 2-3 hours.

o Plate on selective agar (e.g., GM17 agar with the appropriate antibiotic) and incubate until
colonies appear.
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Protocol: Screening and Confirmation

e Colony PCR: Pick individual colonies and perform PCR using primers specific to an internal
gene within the SalB cluster (e.g., sboA or sboM) to quickly screen for the presence of the
insert.

» Restriction Digest: Isolate plasmid DNA from positive colonies identified by colony PCR.
Perform a diagnostic restriction digest with enzymes expected to cut within the insert and
vector, and verify the fragment pattern on an agarose gel.

e Sanger Sequencing: For final confirmation, sequence the insert-vector junctions and key
regions of the SalB cluster to ensure no mutations were introduced during PCR and cloning.

5.0 Data and Expected Results

Successful cloning of the Salivaricin B gene cluster should yield the following results.

Parameter

Expected Result

Notes

Megaplasmid DNA Yield

5-20 ug from 50 mL culture

Yields can vary. Purity
(A260/280) should be ~1.8.

Long-Range PCR Product

A single, sharp band at ~10 kb

Minor non-specific bands may
be present. Gel purification is

recommended.

Transformation Efficiency

10 - 105 CFU/pg DNA

Highly dependent on host
strain and competent cell

quality.[7]

Positive Clones (Colony PCR)

> 50%

A high percentage of positive
clones indicates an efficient

assembly reaction.

Restriction Digest

Correct fragment sizes

The pattern should match the
in-silico digest of the expected

final plasmid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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